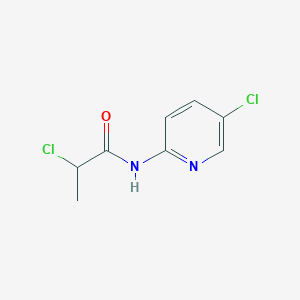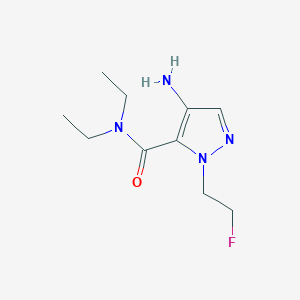
4-Amino-N,N-diethyl-1-(2-fluoroethyl)-1H-pyrazole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Amino-N,N-diethyl-1-(2-fluoroethyl)-1H-pyrazole-5-carboxamide, also known as A-769662, is a small molecule activator of AMP-activated protein kinase (AMPK). AMPK is an important energy sensor in cells that plays a crucial role in regulating metabolism, cell growth, and survival. A-769662 has gained significant attention in the scientific community due to its potential therapeutic applications in treating metabolic disorders such as obesity, type 2 diabetes, and cancer.
作用機序
4-Amino-N,N-diethyl-1-(2-fluoroethyl)-1H-pyrazole-5-carboxamide activates AMPK by binding to the allosteric site of the enzyme, leading to conformational changes that increase its activity. AMPK activation results in the inhibition of anabolic pathways and the stimulation of catabolic pathways, leading to increased glucose uptake, fatty acid oxidation, and mitochondrial biogenesis.
Biochemical and Physiological Effects:
4-Amino-N,N-diethyl-1-(2-fluoroethyl)-1H-pyrazole-5-carboxamide has been shown to have several biochemical and physiological effects, including increased glucose uptake, fatty acid oxidation, and mitochondrial biogenesis. It also reduces the expression of lipogenic genes and increases the expression of genes involved in fatty acid oxidation. 4-Amino-N,N-diethyl-1-(2-fluoroethyl)-1H-pyrazole-5-carboxamide has been shown to improve glucose tolerance and insulin sensitivity, reduce body weight, and decrease liver fat accumulation in preclinical models.
実験室実験の利点と制限
One of the main advantages of 4-Amino-N,N-diethyl-1-(2-fluoroethyl)-1H-pyrazole-5-carboxamide is its specificity for AMPK activation, which allows for the selective modulation of AMPK signaling pathways. However, 4-Amino-N,N-diethyl-1-(2-fluoroethyl)-1H-pyrazole-5-carboxamide has been shown to have off-target effects on other enzymes, such as PKA and PKC, which can complicate data interpretation. Another limitation is that 4-Amino-N,N-diethyl-1-(2-fluoroethyl)-1H-pyrazole-5-carboxamide has poor aqueous solubility, which can limit its use in certain experimental settings.
将来の方向性
There are several future directions for 4-Amino-N,N-diethyl-1-(2-fluoroethyl)-1H-pyrazole-5-carboxamide research, including its potential use in treating metabolic disorders and cancer. Further studies are needed to determine the optimal dosing and administration of 4-Amino-N,N-diethyl-1-(2-fluoroethyl)-1H-pyrazole-5-carboxamide in humans, as well as its long-term safety and efficacy. Additionally, the development of more potent and selective AMPK activators could lead to the discovery of novel therapeutic targets for metabolic disorders and cancer.
合成法
The synthesis of 4-Amino-N,N-diethyl-1-(2-fluoroethyl)-1H-pyrazole-5-carboxamide involves a multi-step process that starts with the reaction of 2-fluoroethylamine with ethyl acetoacetate to produce ethyl 2-fluoroethyl-3-oxobutanoate. This intermediate is then reacted with hydrazine hydrate to form 4-amino-1-(2-fluoroethyl)-1H-pyrazole-5-carboxamide. Finally, N,N-diethylethylenediamine is added to the reaction mixture to produce 4-Amino-N,N-diethyl-1-(2-fluoroethyl)-1H-pyrazole-5-carboxamide.
科学的研究の応用
4-Amino-N,N-diethyl-1-(2-fluoroethyl)-1H-pyrazole-5-carboxamide has been extensively studied in preclinical models and has shown promising results in treating metabolic disorders. In a study conducted on obese mice, 4-Amino-N,N-diethyl-1-(2-fluoroethyl)-1H-pyrazole-5-carboxamide was found to improve glucose tolerance and insulin sensitivity, reduce body weight, and decrease liver fat accumulation. Another study demonstrated that 4-Amino-N,N-diethyl-1-(2-fluoroethyl)-1H-pyrazole-5-carboxamide can induce apoptosis in cancer cells by activating AMPK and inhibiting mTOR signaling.
特性
IUPAC Name |
4-amino-N,N-diethyl-2-(2-fluoroethyl)pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17FN4O/c1-3-14(4-2)10(16)9-8(12)7-13-15(9)6-5-11/h7H,3-6,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGDUXIYNXVXMQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=C(C=NN1CCF)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17FN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

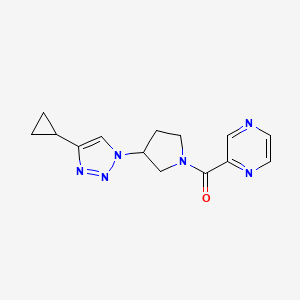
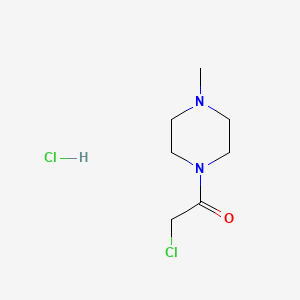
![3-Ethoxy-2,3-dihydroimidazo[1,2-a]pyridine-8-carbonitrile hydrochloride](/img/no-structure.png)
![1-[4-[2-[2-(1-Methylpyrazol-4-yl)-2-oxoethyl]pyrrolidine-1-carbonyl]-4-phenylpiperidin-1-yl]prop-2-en-1-one](/img/structure/B2595510.png)
![N-[(4-Thiophen-3-ylthiophen-2-yl)methyl]ethanesulfonamide](/img/structure/B2595512.png)
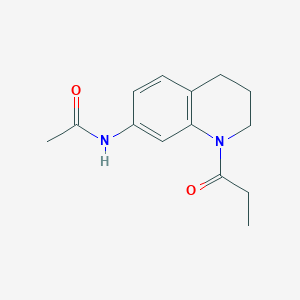
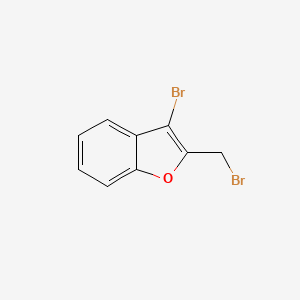
![2-(Boc-amino)-8-azabicyclo[3.2.1]octane](/img/structure/B2595516.png)
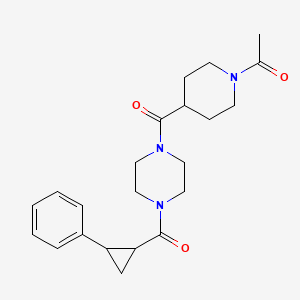
![3-[4-Chloro-3-(difluoromethyl)-5-methylpyrazol-1-yl]propanoic acid](/img/structure/B2595518.png)
![N-{1-[2-methyl-6-(trifluoromethyl)-4-pyrimidinyl]-4-piperidyl}isonicotinamide](/img/structure/B2595521.png)

![5-(6-Chloropyridin-3-yl)-3-oxo-2-[4-(propan-2-yl)-1,3-thiazol-2-yl]pent-4-enenitrile](/img/structure/B2595524.png)
